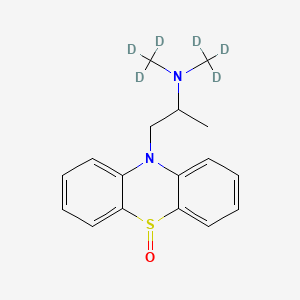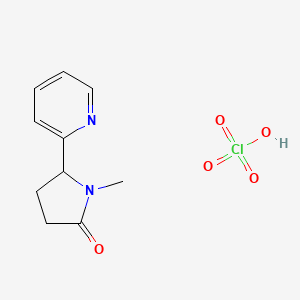
(+/-)-ortho-Cotinine Perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-ortho-Cotinine Perchlorate is a chemical compound that belongs to the class of organic perchlorates. It is a derivative of cotinine, which is an alkaloid found in tobacco and a major metabolite of nicotine. The compound is characterized by the presence of a perchlorate group, which is known for its strong oxidizing properties.
準備方法
The synthesis of (+/-)-ortho-Cotinine Perchlorate involves several steps. One common method is the reaction of cotinine with perchloric acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the successful formation of the perchlorate derivative. Industrial production methods may involve the use of advanced techniques such as electrolysis to produce perchlorate salts, which are then reacted with cotinine to form the desired compound .
化学反応の分析
(+/-)-ortho-Cotinine Perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate group can act as a strong oxidizing agent, leading to the formation of oxidized products.
Reduction: Under certain conditions, the compound can be reduced to form different derivatives.
Substitution: The perchlorate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
(+/-)-ortho-Cotinine Perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its strong oxidizing properties.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its parent compound, cotinine.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the nervous system.
Industry: It is used in the production of certain chemicals and materials, leveraging its unique chemical properties
作用機序
The mechanism of action of (+/-)-ortho-Cotinine Perchlorate involves its interaction with various molecular targets. The perchlorate group can inhibit iodine uptake by the thyroid gland, affecting thyroid hormone synthesis. This mechanism is similar to that of other perchlorates, which are known to disrupt thyroid function by competing with iodine for uptake by the sodium-iodide symporter (NIS) .
類似化合物との比較
(+/-)-ortho-Cotinine Perchlorate can be compared with other perchlorate compounds such as:
Potassium Perchlorate: Used in hyperthyroidism treatment and as an oxidizer in pyrotechnics.
Ammonium Perchlorate: Commonly used in rocket propellants.
Sodium Perchlorate: Used in various industrial applications.
What sets this compound apart is its unique structure derived from cotinine, which imparts specific biological and chemical properties not found in other perchlorates .
特性
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrolidin-2-one;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClHO4/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8;2-1(3,4)5/h2-4,7,9H,5-6H2,1H3;(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFBHODDUTYMIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CC=CC=N2.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

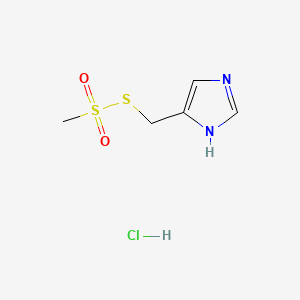
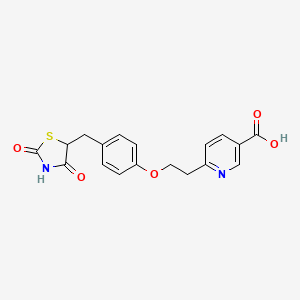
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)
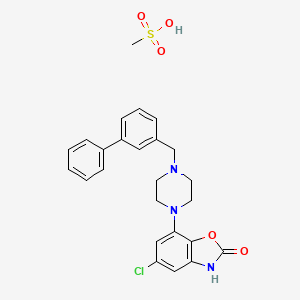
![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

